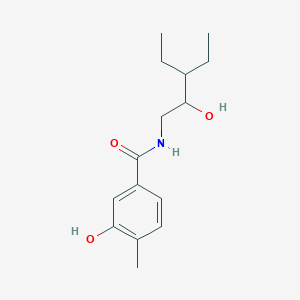

4-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)-3-methylbenzamide, also known as GW0742, is a synthetic chemical compound that belongs to the family of peroxisome proliferator-activated receptor (PPAR) agonists. PPARs are a group of nuclear receptor proteins that are involved in regulating gene expression, particularly in the metabolism of lipids and glucose. GW0742 is a potent and selective PPAR-δ agonist, which means that it activates PPAR-δ receptors in the body.

Mechanism of Action

4-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)-3-methylbenzamide activates PPAR-δ receptors, which are mainly expressed in skeletal muscle, adipose tissue, and liver. PPAR-δ activation leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in the improvement of metabolic function, including increased insulin sensitivity and reduced inflammation. In addition, PPAR-δ activation has been shown to promote the differentiation of myocytes and adipocytes, which may contribute to the beneficial effects of 4-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)-3-methylbenzamide in metabolic disorders.

Biochemical and Physiological Effects:

4-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)-3-methylbenzamide has been shown to have several biochemical and physiological effects in various tissues and organs. In skeletal muscle, 4-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)-3-methylbenzamide increases fatty acid oxidation and glucose uptake, which improves insulin sensitivity and reduces inflammation. In adipose tissue, 4-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)-3-methylbenzamide promotes the differentiation of adipocytes, which enhances lipid metabolism and reduces adipose tissue inflammation. In the liver, 4-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)-3-methylbenzamide increases fatty acid oxidation and reduces lipid accumulation, which improves liver function and reduces inflammation. In addition, 4-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)-3-methylbenzamide has been shown to have anti-inflammatory and anti-oxidative effects in various tissues, which may contribute to its beneficial effects in cardiovascular diseases and cancer.

Advantages and Limitations for Lab Experiments

4-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)-3-methylbenzamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity for PPAR-δ receptors, which allows for specific activation of this receptor subtype. Another advantage is its stability and solubility in organic solvents, which facilitates its use in cell culture and animal studies. However, one of the limitations is its potential off-target effects on other PPAR subtypes and nuclear receptors, which may complicate the interpretation of experimental results. Another limitation is its relatively high cost compared to other PPAR agonists, which may limit its widespread use in research.

Future Directions

There are several future directions for research on 4-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)-3-methylbenzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to explore its mechanisms of action in more detail, including its effects on epigenetic regulation and non-coding RNAs. Additionally, future research could focus on developing more potent and selective PPAR-δ agonists based on the structure of 4-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)-3-methylbenzamide, which may have even greater therapeutic potential.

Synthesis Methods

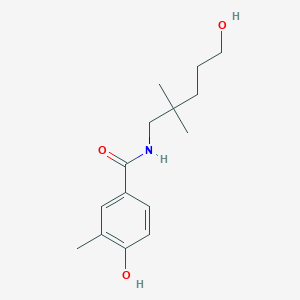

4-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)-3-methylbenzamide is synthesized by reacting 4-hydroxy-3-methylbenzoyl chloride with 5-hydroxy-2,2-dimethylpentylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. After the reaction, the product is purified by column chromatography or recrystallization. The chemical structure of 4-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)-3-methylbenzamide is shown below:

Scientific Research Applications

4-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. In metabolic disorders, 4-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)-3-methylbenzamide has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. In cardiovascular diseases, 4-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)-3-methylbenzamide has been shown to reduce atherosclerosis, improve cardiac function, and protect against myocardial infarction. In cancer, 4-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)-3-methylbenzamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name |

4-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-11-9-12(5-6-13(11)18)14(19)16-10-15(2,3)7-4-8-17/h5-6,9,17-18H,4,7-8,10H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOGJKAENVLSST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC(C)(C)CCCO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpyridine-2-carboxamide](/img/structure/B6630672.png)

![4-Fluoro-2-[(2-methylsulfonylethylamino)methyl]phenol](/img/structure/B6630685.png)

![N-[4-(hydroxymethyl)oxan-4-yl]furan-3-carboxamide](/img/structure/B6630689.png)

![1-[1-(5-Methyl-1,3-oxazol-2-yl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6630701.png)

![4-hydroxy-N-[2-(2-hydroxyethyl)pentyl]-3-methylbenzamide](/img/structure/B6630728.png)

![4-hydroxy-N-[(2R)-1-hydroxybutan-2-yl]-3-methylbenzamide](/img/structure/B6630755.png)

![5-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B6630757.png)

![1-[1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl]ethanol](/img/structure/B6630764.png)